molecular formula C12H17N3OS B2769103 6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2379984-93-5

6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane

Cat. No.: B2769103
CAS No.: 2379984-93-5
M. Wt: 251.35
InChI Key: VLUZMPNYGOFOGU-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[33]heptane is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 6,6-dimethyl-2-azaspiro[3.3]heptane, which can be synthesized through a cyclization reaction under basic conditions.

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is studied for its potential as a bioisostere, which can mimic the structure and function of other biologically active molecules. This makes it a candidate for drug design and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

Industry

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,6-Dimethyl-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-2-azaspiro[3.3]heptane apart is its combination of the spirocyclic core with the 4-methylthiadiazol-5-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-8-9(17-14-13-8)10(16)15-6-12(7-15)4-11(2,3)5-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUZMPNYGOFOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC3(C2)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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